molecular formula C10H12N2O B7836329 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile

4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile

Cat. No.: B7836329
M. Wt: 176.21 g/mol
InChI Key: QHJTWTBZDNDQEC-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is a versatile organic compound that plays a significant role in various chemical and biological fields. This compound features a benzene ring substituted with a nitrile group and an amino alcohol functional group. Due to its unique structure, it can participate in diverse chemical reactions and possesses noteworthy properties suitable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile typically involves the condensation of 4-cyanobenzaldehyde with 2-aminoethanol. The reaction proceeds under mild acidic or neutral conditions, often using a solvent such as ethanol or methanol to facilitate the interaction. This leads to the formation of the desired benzonitrile derivative with high yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which ensure controlled reaction conditions and efficient mixing of reactants. The use of catalysts, such as zeolites or ion-exchange resins, may further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl group, forming aldehydes or carboxylic acids depending on the reaction conditions and reagents used.

  • Reduction: : The nitrile group can be reduced to an amine, providing access to a range of derivative compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.

  • Reduction: : Catalytic hydrogenation using palladium or nickel catalysts.

  • Substitution: : Halogenating agents or alkylating agents, under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Formation of 4-cyanobenzaldehyde or 4-cyanobenzoic acid.

  • Reduction: : Formation of 4-[(2-Amino-ethylamino)-methyl]-benzonitrile.

  • Substitution: : Formation of various substituted benzonitriles with different functional groups.

Scientific Research Applications

Chemistry: : 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is used as an intermediate in organic synthesis, enabling the construction of more complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

Biology: : In the field of biology, this compound is utilized in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. It may also be incorporated into probes and sensors for detecting specific biomolecules.

Medicine: : Pharmaceutical research exploits this compound's potential in drug discovery and development. Its derivatives might exhibit pharmacological activities, including antimicrobial, anticancer, or anti-inflammatory properties.

Industry: : This compound finds applications in the production of specialty chemicals, polymer additives, and advanced materials due to its reactive functional groups and stability.

Mechanism of Action

The mechanism by which 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules underlies its bioactivity.

Comparison with Similar Compounds

When compared to other benzonitrile derivatives, 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile stands out due to its combination of hydroxyl and amino functional groups. This dual functionality enhances its reactivity and utility in various applications.

Similar Compounds

  • 4-Aminobenzonitrile: : Lacks the hydroxyl group, limiting its reactivity.

  • 4-Hydroxybenzonitrile: : Lacks the amino group, affecting its interaction profile.

  • 4-Methylbenzonitrile: : Contains a methyl group instead of an amino alcohol, altering its chemical behavior and applications.

Properties

IUPAC Name

4-[(2-hydroxyethylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-7-9-1-3-10(4-2-9)8-12-5-6-13/h1-4,12-13H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJTWTBZDNDQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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